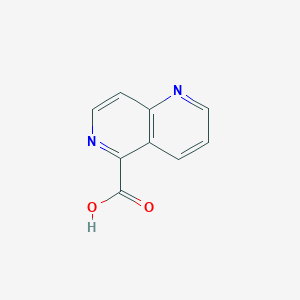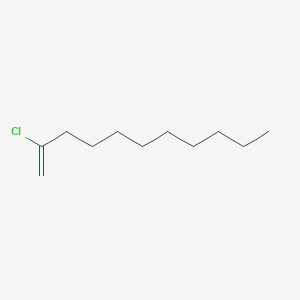
Chlorocarbonylgold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocarbonylgold(I) is a compound with the empirical formula CAuClO . It has a molecular weight of 260.43 . It is used as a reactant for silylene insertion into gold-chlorine bonds, for stabilization and encapsulation inside functionalized zeolite imidazolate frameworks, and as a transition-metal-catalyst for the oxidation of carbon monoxide by dichlorine to produce phosgene .
Molecular Structure Analysis
The molecular structure of Chlorocarbonylgold(I) can be represented by the SMILES string Cl[Au].[C-]#[O+] and the InChI string 1S/CO.Au.ClH/c1-2;;/h;;1H/q;+1;/p-1 .Chemical Reactions Analysis
Chlorocarbonylgold(I) is used as a reactant for silylene insertion into gold-chlorine bonds . It is also used for the oxidation of carbon monoxide by dichlorine to produce phosgene .Physical And Chemical Properties Analysis
Chlorocarbonylgold(I) is a solid substance . It has a melting point of 247-253°C . The storage temperature is -20°C .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
Chlorocarbonyl gold(I) serves as a catalyst in various organic synthesis reactions, including silylene insertion into gold-chlorine bonds. This reaction is crucial for the formation of organosilicon compounds, which have widespread use in pharmaceuticals, materials science, and as semiconductors .
Stabilization within Zeolite Frameworks
It is used for stabilization and encapsulation inside functionalized zeolite imidazolate frameworks (ZIFs). ZIFs are a class of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation technologies, and catalysis due to their high surface area and thermal stability .
Transition-Metal Catalyst for Oxidation Reactions
As a transition-metal catalyst, Chlorocarbonyl gold(I) facilitates the oxidation of carbon monoxide by dichlorine to produce phosgene, an important industrial chemical used in the production of pesticides and pharmaceuticals .
Hydrogenation Reactions
Chlorocarbonyl gold(I) has been highlighted in literature for its role in hydrogenation reactions . Gold catalysts are gaining attention for their ability to facilitate hydrogenation, which is a critical process in creating a variety of chemical products .
Nanoparticle Research
Gold nanoparticles are being explored for several applications in radiation environments, including uses in cancer radiotherapy treatments and advanced satellite or detector applications. Chlorocarbonyl gold(I) can contribute to the evolution of gold nanoparticles under these conditions .
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications where they interact with diols and strong Lewis bases such as fluoride or cyanide anions. Chlorocarbonyl gold(I) may play a role in the development of these sensing technologies .
Inkjet-Printing of Nanoparticle Gold
Innovative research has demonstrated the use of Chlorocarbonyl gold(I) in the inkjet-printing of nanoparticle gold ink on substrates like cyclic olefin copolymer (COC), which is significant for lab-on-a-chip applications due to its good chemical resistance and low water absorption .
Safety and Hazards
Chlorocarbonylgold(I) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
Chlorocarbonyl gold(I), also known as Chlorocarbonylgold(I), primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells. It is involved in various cellular processes, including DNA synthesis, cell growth, and protection against oxidative stress .
Mode of Action
The compound interacts with its targets by forming stable gold-thiolate or gold-selenolate complexes . This interaction leads to the inhibition of the enzyme activity, thereby disrupting the normal cellular processes . The gold complexes can trigger cell death via reactive oxygen species (ROS) .
Biochemical Pathways
The inhibition of TrxR disrupts the thioredoxin system, a key component of the cellular antioxidant defense mechanism . This disruption leads to an increase in ROS, which can cause oxidative damage to cellular components, leading to cell death . Interestingly, gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption .
Result of Action
The result of Chlorocarbonyl gold(I)'s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for conditions such as cancer, where the induction of cell death in cancer cells is a desired outcome .
Action Environment
The action, efficacy, and stability of Chlorocarbonyl gold(I) can be influenced by various environmental factors. For instance, the compound is sensitive to atmospheric oxygen and moisture, and it is recommended to be stored in an inert atmosphere and at a temperature below -20°C . These factors need to be taken into consideration when handling and using the compound.
Propriétés
IUPAC Name |
chloromethanone;gold(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClO.Au/c2-1-3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLIHFWOYWDOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](=O)Cl.[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAuClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocarbonyl gold(I) | |
CAS RN |
50960-82-2 |
Source


|
| Record name | (Chlorocarbonyl)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)







![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

